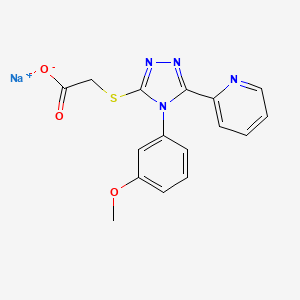
GJ103 sodium salt
概要
説明
GJ103 (ナトリウム) は、早期終止コドンの読み飛ばしを誘導できる読み飛ばし化合物です。この化合物は、ナンセンス変異によって引き起こされる遺伝性疾患の研究において潜在的な可能性を示しています。 これは、読み飛ばし化合物 GJ072 の活性アナログであり、RTC13 や RTC14 と同様の読み飛ばし活性を示しますが、アタクシア・テランジェクタシア細胞に対してより耐性があります .
準備方法
合成経路と反応条件
GJ103 (ナトリウム) は、トリアゾール環の形成とそれに続くナトリウム塩を導入するための修飾を含む一連の化学反応によって合成されます。合成経路には、一般的に次の手順が含まれます。
- 3-メトキシフェニルヒドラジンと2-ピリジンカルボアルデヒドを反応させてトリアゾール環を形成します。
- トリアゾール環にチオ酢酸部分を導入します。
- カルボン酸基をナトリウム塩型に変換します .
工業生産方法
GJ103 (ナトリウム) の工業生産には、上記で述べた合成経路のスケールアップが含まれます。このプロセスには、収率と純度を高くするために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
GJ103 (ナトリウム) は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応は、GJ103 (ナトリウム) をその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が生成される場合があり、還元によって GJ103 (ナトリウム) の還元型が生成される場合があります .
科学研究への応用
GJ103 (ナトリウム) は、次のような幅広い科学研究への応用があります。
化学: 早期終止コドンの読み飛ばしやナンセンス変異の影響を調べるためのツールとして使用されます。
生物学: ナンセンス変異を伴う遺伝子の機能を回復させる可能性について調査されています。
医学: ナンセンス変異によって引き起こされる遺伝性疾患に対する潜在的な治療薬として検討されています。
科学的研究の応用
GJ103 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the read-through of premature stop codons and the effects of nonsense mutations.
Biology: Investigated for its potential to restore the function of genes with nonsense mutations.
Medicine: Explored as a potential therapeutic agent for genetic disorders caused by nonsense mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies
作用機序
GJ103 (ナトリウム) は、早期終止コドンの読み飛ばしを誘導することで効果を発揮します。このメカニズムには、ナンセンス変異のある細胞におけるアタクシア・テランジェクタシア変異キナーゼのキナーゼ活性の回復が含まれます。 この化合物はリボソームと相互作用し、早期終止コドンの部位でアミノ酸の組み込みを促進することで、タンパク質合成の継続を可能にします .
類似化合物との比較
GJ103 (ナトリウム) は、次のような他の類似化合物と比較されます。
GJ072: 同様の読み飛ばし活性を示す活性アナログ。
GJ106、GJ109、および GJ111: さまざまなアッセイで読み飛ばし活性を示す他のアナログ。
RTC13 と RTC14: 同様の読み飛ばし活性を示しますが、アタクシア・テランジェクタシア細胞に対して耐性が低い化合物
GJ103 (ナトリウム) の独自性は、他の化合物と比較して、早期終止コドンの読み飛ばしを誘導する際の耐性と有効性の高さにあります .
生物活性
GJ103 sodium salt, a derivative of the read-through compound GJ072, has garnered attention for its potential therapeutic applications, particularly in genetic disorders caused by nonsense mutations. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its effects.
- Chemical Name : this compound
- Molecular Formula :
- Molecular Weight : 364.36 g/mol
- CAS Number : 1459687-96-7
- Solubility : Water-soluble, facilitating in vivo studies .
This compound functions primarily as a read-through compound, which means it can induce the ribosome to bypass premature stop codons during protein synthesis. This mechanism is particularly relevant for treating genetic disorders linked to nonsense mutations in genes such as ATM (Ataxia Telangiectasia Mutated).
Key Findings:
- GJ103 demonstrated effective read-through activity comparable to other compounds like RTC13 and RTC14 but showed greater tolerability in A-T (Ataxia Telangiectasia) cells .
- In vitro studies indicated that GJ103 does not exhibit significant cytotoxicity at concentrations up to 300 μM in A-T cells .
Biological Activity
The biological activities of this compound have been assessed through various experimental approaches, including cell proliferation assays and in vivo models. Below is a summary of significant findings:
Case Studies and Research Findings
- Read-Through Efficacy :
- Therapeutic Potential :
- Safety Profile :
特性
IUPAC Name |
sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQBXAUOWUATD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















